2-cyclohexyl-1H-imidazole chemical structure and properties
2-cyclohexyl-1H-imidazole chemical structure and properties
CAS Registry Number: 14085-43-9 Formula: C₉H₁₄N₂ Molecular Weight: 150.22 g/mol [1][2]
Executive Summary
2-Cyclohexyl-1H-imidazole is a specialized heterocyclic building block and functional additive bridging the gap between pharmaceutical design and advanced materials engineering. Structurally, it consists of an electron-rich imidazole ring substituted at the C2 position with a lipophilic cyclohexyl group. This architecture imparts unique physicochemical properties: the cyclohexyl moiety increases lipophilicity (LogP) and steric bulk compared to simple alkyl imidazoles, while the imidazole ring retains its amphoteric nature and coordination capability.
In industrial applications, it serves as a high-performance latent curing agent for epoxy resins, initiating anionic polymerization at elevated temperatures (typically 120–180°C) while maintaining pot life at ambient conditions. In medicinal chemistry, it functions as a bioisostere for phenyl-substituted imidazoles, offering metabolic stability and altered solubility profiles in drug discovery campaigns targeting GPCRs and enzymatic pathways.
Chemical Identity & Physicochemical Profile[2][5][6][7][8][9][10][11][12]
The physicochemical profile of 2-cyclohexyl-1H-imidazole is defined by the interplay between its polar head group (imidazole) and non-polar tail (cyclohexane).
| Property | Data / Value | Notes |
| Appearance | White to pale yellow crystalline powder | Hygroscopic; store under inert atmosphere. |
| Melting Point | Solid at RT (Est. >85°C) | Exact value varies by polymorph/purity; structurally analogous to 2-phenylimidazole (mp 148°C). |
| Solubility | Soluble in Ethanol, Methanol, DMSO | Limited solubility in water compared to 2-methylimidazole due to lipophilic cyclohexyl group. |
| pKa (Conj. Acid) | ~7.8 – 8.2 (Predicted) | The electron-donating cyclohexyl group (+I effect) slightly increases basicity vs. imidazole (pKa 6.95). |
| LogP | ~2.3 – 2.6 (Predicted) | Significantly more lipophilic than imidazole (LogP -0.02), facilitating membrane permeability. |
| H-Bond Donors | 1 (N-H) | The N1 proton is exchangeable. |
| H-Bond Acceptors | 1 (N3) | The N3 lone pair is available for coordination (e.g., metal binding, epoxy opening). |
Synthetic Methodology: The Radziszewski Condensation
The most robust industrial route to 2-cyclohexyl-1H-imidazole is the Radziszewski synthesis . This multicomponent condensation involves the reaction of a 1,2-dicarbonyl (glyoxal), an aldehyde (cyclohexanecarboxaldehyde), and ammonia.
Reaction Logic
The reaction proceeds through the formation of a diimine intermediate from glyoxal and ammonia, which subsequently condenses with the aldehyde. The steric bulk of the cyclohexyl group requires careful control of temperature and solvent to prevent oligomerization of the aldehyde.
Experimental Protocol (Standardized)
Note: This protocol is a generalized adaptation of standard 2-substituted imidazole synthesis methods.
Reagents:
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Cyclohexanecarboxaldehyde (1.0 eq)
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Glyoxal (40% aq. solution, 1.0 eq)
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Ammonia (28% aq. solution or Ammonium Acetate, 2.0–2.5 eq)
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Solvent: Methanol or Ethanol
Step-by-Step Workflow:
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Preparation: Charge a reaction vessel with Methanol (10 volumes relative to aldehyde). Cool to 0–5°C.
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Aldehyde Addition: Add Cyclohexanecarboxaldehyde (1.0 eq) slowly to the solvent.
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Glyoxal Addition: Add Glyoxal solution (1.0 eq) dropwise, maintaining temperature <10°C.
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Ammonia Addition: Slowly introduce aqueous Ammonia (2.2 eq). Caution: Exothermic.
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Cyclization: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–24 hours.
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Work-up: Concentrate the solvent under reduced pressure. Neutralize/basify if necessary to precipitate the free base.
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Purification: Recrystallize from ethyl acetate/hexane or acetone to yield the pure product.
Synthesis Pathway Diagram
Figure 1: Radziszewski condensation pathway for the synthesis of 2-cyclohexyl-1H-imidazole.
Mechanism of Action: Epoxy Curing
In materials science, 2-cyclohexyl-1H-imidazole is valued as a latent curing agent . Unlike primary amines that react immediately, imidazoles require thermal activation to initiate curing, allowing for one-pot mixtures with long shelf lives.
Anionic Polymerization Mechanism
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Adduct Formation: The pyridine-like nitrogen (N3) acts as a nucleophile, attacking the epoxide ring to form a 1:1 zwitterionic adduct.
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Alkoxide Generation: The ring opening generates a highly reactive alkoxide anion.
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Propagation: This alkoxide anion acts as the true initiator, attacking other epoxide rings in a chain reaction (etherification), forming a cross-linked polyether network.
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Regeneration: The imidazole can be regenerated via hydrogen transfer, allowing it to act catalytically, though it often becomes incorporated into the matrix.
Curing Mechanism Diagram
Figure 2: Anionic polymerization mechanism of epoxy resins initiated by 2-cyclohexylimidazole.
Structural Characterization
Verification of the 2-cyclohexyl-1H-imidazole structure is typically performed via 1H NMR spectroscopy .
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Aromatic Region (6.8 – 7.2 ppm):
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The C2 proton is absent (substituted by cyclohexyl).
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Protons at C4 and C5 appear as a singlet (if rapid tautomerism occurs) or two close doublets integrating to 2H.
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Amine Proton (>10 ppm):
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The N-H proton appears as a broad singlet, often exchangeable with D₂O.
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Aliphatic Region (1.0 – 3.0 ppm):
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Methine (CH): A multiplet around 2.6–2.8 ppm corresponding to the single proton at the connection point (C1' of cyclohexyl).
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Methylene (CH₂): A series of multiplets integrating to 10H, representing the remaining cyclohexyl protons.
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Applications & Safety
Industrial Applications[5]
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Epoxy Resins: Used in semiconductor encapsulation and powder coatings. The cyclohexyl group provides better moisture resistance (hydrophobicity) than methyl-substituted analogues.
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Corrosion Inhibition: The nitrogen lone pairs coordinate to metal surfaces (Cu, Fe), forming a protective hydrophobic monolayer.
Medicinal Chemistry
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Bioisostere: Used to replace phenyl groups to improve metabolic stability (blocking CYP450 oxidation at the para-position) or to increase sp3 character (Fsp3), which is correlated with better clinical success rates.
Safety & Handling (GHS)
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Signal Word: Warning
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Hazard Statements:
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Storage: Keep in a tightly closed container, stored at 2–8°C (recommended for long-term stability), protected from light and moisture.
References
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BLD Pharm. (n.d.). 2-Cyclohexyl-1H-imidazole Product Data. Retrieved from
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Sigma-Aldrich. (n.d.). 2-Cyclohexyl-1H-imidazole CAS 14085-43-9.[1][2] Retrieved from
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ChemicalBook. (n.d.). 2-Cyclohexyl-1H-imidazole Properties and Suppliers. Retrieved from
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Evonik Industries. (n.d.). Imidazole Curing Agents for Epoxy Resins. Retrieved from
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PubChem. (n.d.). 2-Cyclohexyl-1H-imidazole Compound Summary. Retrieved from
